4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes, making it useful in the study of biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole involves the inhibition of specific enzymes. This compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. The inhibition of these enzymes can lead to the disruption of various biochemical and physiological processes, making this compound useful in studying these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. For example, this compound has been found to inhibit the enzyme dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism. Inhibition of this enzyme can lead to a decrease in blood glucose levels, making this compound useful in the study of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole is its potent inhibitory activity towards specific enzymes. This makes it useful in studying the biochemical and physiological processes that involve these enzymes. However, one of the limitations of this compound is its potential toxicity. Therefore, it is essential to use this compound in the appropriate concentrations and under appropriate conditions to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the study of 4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole. One of the potential applications of this compound is in the development of new drugs for the treatment of various diseases. This compound's inhibitory activity towards specific enzymes can be used to develop drugs that target these enzymes and disrupt the biochemical and physiological processes involved in various diseases. Additionally, further studies can be conducted to explore the potential side effects of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound's potent inhibitory activity towards specific enzymes makes it useful in studying the biochemical and physiological processes that involve these enzymes. Further studies can be conducted to explore the potential applications of this compound in the development of new drugs and other fields of scientific research.
Synthesemethoden
The synthesis of 4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminomethyl-1-azetidine followed by the reaction with imidazole-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole has been extensively studied for its potential applications in various fields of scientific research. One of its significant applications is in the study of enzyme inhibitors. This compound has been found to be a potent inhibitor of certain enzymes, making it useful for studying the biochemical and physiological processes that involve these enzymes.
Eigenschaften
IUPAC Name |
5-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]sulfonyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O4S2/c13-9-1-3-10(4-2-9)21(17,18)11-6-16(7-11)22(19,20)12-5-14-8-15-12/h1-5,8,11H,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORXOSHWOYUGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.